3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide
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Overview
Description
3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a phenyl group, and a chlorinated methoxyphenyl group
Preparation Methods
The synthesis of 3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Functionalization: Introduction of the chlorinated methoxyphenyl group and the phenyl group can be done through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different pharmacologically active compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated methoxyphenyl group.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents, and various oxidizing or reducing agents are commonly used.
Major Products: The products of these reactions depend on the specific conditions and reagents used, but they often include modified benzothiophene derivatives.
Scientific Research Applications
3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE can be compared with other benzothiophene derivatives:
Properties
Molecular Formula |
C22H17ClN2O4S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyanilino)-1,1-dioxo-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H17ClN2O4S/c1-29-18-12-11-15(13-17(18)23)24-20-16-9-5-6-10-19(16)30(27,28)21(20)22(26)25-14-7-3-2-4-8-14/h2-13,24H,1H3,(H,25,26) |
InChI Key |
NVSUPLFOOQVWEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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